molecular formula C8H19N3O2 B13790867 N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide

N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide

Cat. No.: B13790867
M. Wt: 189.26 g/mol
InChI Key: ZWIZPFBERCTPBH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H19N3O2

Molecular Weight

189.26 g/mol

IUPAC Name

N-[3-(3-aminooxypropylamino)propyl]acetamide

InChI

InChI=1S/C8H19N3O2/c1-8(12)11-6-2-4-10-5-3-7-13-9/h10H,2-7,9H2,1H3,(H,11,12)

InChI Key

ZWIZPFBERCTPBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCNCCCON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide typically involves the reaction of 3-(aminooxy)propylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-(Aminooxy)propylamine is reacted with acetic anhydride.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is purified using standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Scientific Research Applications

Chemistry: : N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives and other nitrogen-containing compounds.

Biology: : In biological research, this compound is used as a cross-linking agent to study protein-protein interactions and to stabilize protein structures.

Industry: : In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide involves its ability to form stable covalent bonds with target molecules. The aminooxy group can react with carbonyl groups to form oxime linkages, which are stable and resistant to hydrolysis. This property makes it useful in various applications, including cross-linking proteins and stabilizing molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Applications/Properties References
This compound C₉H₂₀N₄O₂ Acetamide, aminooxy (-ONH₂) Biochemical conjugation, polyamine mimic
N¹-Acetylspermidine trihydrochloride C₁₀H₂₄N₄O·3HCl Acetamide, primary/secondary amines Cancer biomarker, polyamine metabolism
N-(3-Aminopropyl)acetamide C₅H₁₂N₂O Acetamide, primary amine Polyamine synthesis intermediate
N-[3-(4-Aminobutylamino)propyl]acetamide C₉H₂₁N₃O Acetamide, linear polyamine chain Spermidine analog, biochemical studies
2-(3,4-Dichlorophenyl)-N-methyl-N-[3-[methyl(3-pyrrolidin-1-ylpropyl)amino]propyl]acetamide C₂₁H₃₄Cl₂N₄O Arylacetamide, pyrrolidine Pharmacological agent (e.g., receptor modulation)

Key Differences in Reactivity and Function

(a) Aminooxy Group vs. Standard Amines
  • The aminooxy group in the target compound enables oxime bond formation with ketones or aldehydes, a feature absent in other polyamine derivatives like N¹-acetylspermidine . This makes it valuable in bioconjugation for drug delivery or diagnostic probes.
  • In contrast, N¹-acetylspermidine (C₁₀H₂₄N₄O·3HCl) lacks reactive oxygen but retains polyamine-mediated roles in cell proliferation and differentiation .
(b) Chain Length and Branching
  • This compound has a branched chain (propyl-aminopropyl-aminooxypropyl), enhancing steric flexibility compared to linear analogs like N-[3-(4-aminobutylamino)propyl]acetamide (C₉H₂₁N₃O) .
  • Shorter-chain derivatives (e.g., N-(3-aminopropyl)acetamide, C₅H₁₂N₂O) are simpler intermediates for synthesizing heterocycles or acetylated polyamines .
(c) Pharmacological Potential
  • Arylacetamide derivatives (e.g., compound 708559 in ) exhibit dichlorophenyl and pyrrolidine groups, targeting receptors like sigma-1 or adrenergic systems . The target compound lacks aromaticity, limiting direct receptor interactions but enhancing solubility for bioconjugation.

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